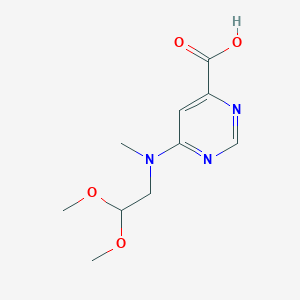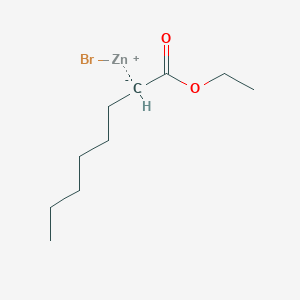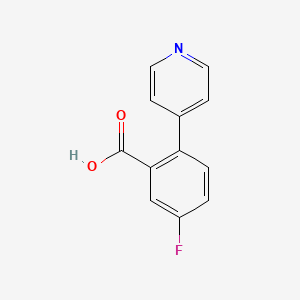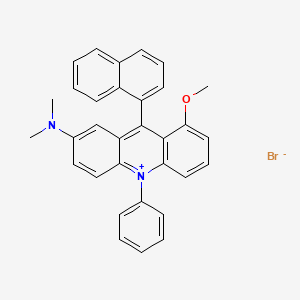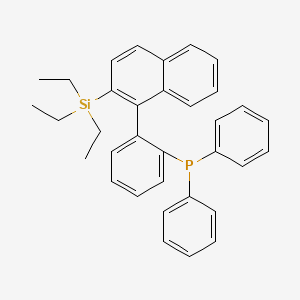
Diphenyl(2-(2-(triethylsilyl)naphthalen-1-yl)phenyl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenyl(2-(2-(triethylsilyl)naphthalen-1-yl)phenyl)phosphane is an organophosphorus compound with the molecular formula C34H35PSi. This compound is known for its unique structural features, which include a phosphane group attached to a naphthalene ring substituted with a triethylsilyl group and two phenyl rings. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(2-(2-(triethylsilyl)naphthalen-1-yl)phenyl)phosphane typically involves the reaction of a naphthalene derivative with a phosphane reagent. One common method includes the following steps:
Starting Materials: Naphthalene derivative with a triethylsilyl group, diphenylphosphane.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents such as tetrahydrofuran (THF) or toluene are commonly used.
Catalysts: Transition metal catalysts like palladium or nickel may be employed to facilitate the reaction.
Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 120°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product.
化学反応の分析
Types of Reactions
Diphenyl(2-(2-(triethylsilyl)naphthalen-1-yl)phenyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane to phosphine.
Substitution: The compound can participate in substitution reactions where the phenyl or naphthalene groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine or iodine can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Diphenyl(2-(2-(triethylsilyl)naphthalen-1-yl)phenyl)phosphane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of Diphenyl(2-(2-(triethylsilyl)naphthalen-1-yl)phenyl)phosphane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The triethylsilyl group provides steric hindrance, influencing the reactivity and selectivity of the compound.
類似化合物との比較
Similar Compounds
Triphenylphosphane: Lacks the naphthalene and triethylsilyl groups, making it less sterically hindered.
Diphenyl(2-naphthyl)phosphane: Similar structure but without the triethylsilyl group.
Triethylsilyl-substituted phosphines: Similar steric properties but different electronic effects.
Uniqueness
Diphenyl(2-(2-(triethylsilyl)naphthalen-1-yl)phenyl)phosphane is unique due to the combination of the triethylsilyl group and the naphthalene ring, which provides both steric and electronic effects that influence its reactivity and applications in catalysis and material science.
特性
分子式 |
C34H35PSi |
|---|---|
分子量 |
502.7 g/mol |
IUPAC名 |
diphenyl-[2-(2-triethylsilylnaphthalen-1-yl)phenyl]phosphane |
InChI |
InChI=1S/C34H35PSi/c1-4-36(5-2,6-3)33-26-25-27-17-13-14-22-30(27)34(33)31-23-15-16-24-32(31)35(28-18-9-7-10-19-28)29-20-11-8-12-21-29/h7-26H,4-6H2,1-3H3 |
InChIキー |
DBXXWRXFCXUUGD-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)C1=C(C2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




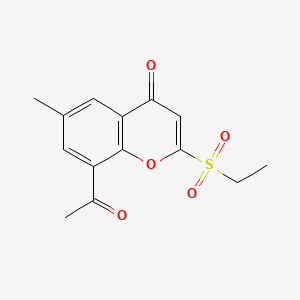
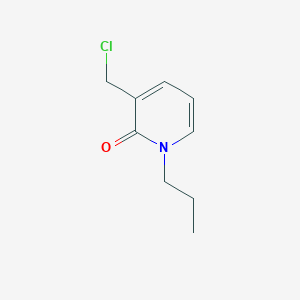
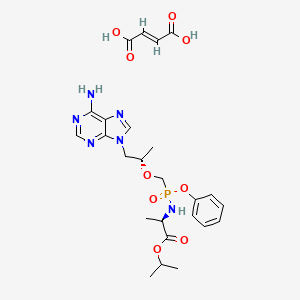
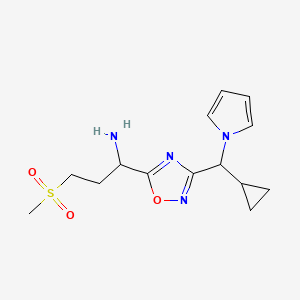
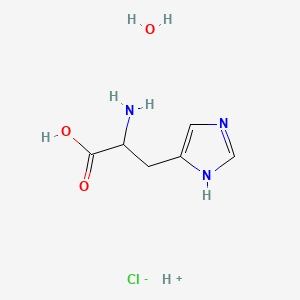
![6-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14886325.png)

![2-(((3AR,4R,6R,6aS)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14886348.png)
